REACTION_CXSMILES
|
[NH3:1].[CH3:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH3:9])[C:4]1=[O:10]>[Pd].[H][H]>[CH3:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH3:9])[C:4]1=[O:10].[CH3:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[NH2:1]
|
Name
|
zinc-aluminum spinel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 L
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1C(C(CCC1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is introduced into a reactor
|
Type
|
CUSTOM
|
Details
|
consisting of a pressure-resistant cylindrical tube of 1.2 liters volume
|
Type
|
WAIT
|
Details
|
Per hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction product is cooled as soon as it
|
Type
|
CUSTOM
|
Details
|
leaves the reactor
|
Type
|
DISTILLATION
|
Details
|
is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C(CCC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[CH3:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH3:9])[C:4]1=[O:10]>[Pd].[H][H]>[CH3:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH3:9])[C:4]1=[O:10].[CH3:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[NH2:1]
|
Name
|
zinc-aluminum spinel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 L
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1C(C(CCC1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is introduced into a reactor
|
Type
|
CUSTOM
|
Details
|
consisting of a pressure-resistant cylindrical tube of 1.2 liters volume
|
Type
|
WAIT
|
Details
|
Per hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction product is cooled as soon as it
|
Type
|
CUSTOM
|
Details
|
leaves the reactor
|
Type
|
DISTILLATION
|
Details
|
is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C(CCC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |